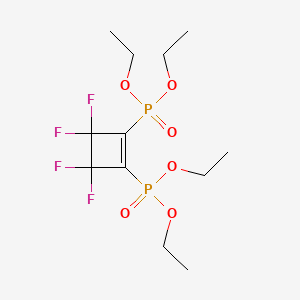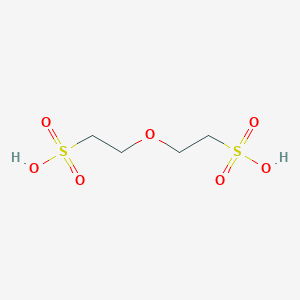![molecular formula C12H13BrClNO2S B14151092 6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide CAS No. 89059-24-5](/img/structure/B14151092.png)
6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide is a synthetic organic compound belonging to the benzothiazole family. This compound is characterized by the presence of a chloro group, an oxoethyl group, and a bromide ion. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.
Introduction of the Oxoethyl Group: The oxoethyl group is introduced by reacting the benzothiazole core with an appropriate oxoethylating agent, such as ethyl chloroformate, in the presence of a base like triethylamine.
Quaternization: The final step involves the quaternization of the nitrogen atom in the benzothiazole ring with isopropyl bromide to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted benzothiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxoethyl group and the benzothiazole core play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-1,3-benzothiazole: Lacks the oxoethyl and isopropyl groups.
3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide: Lacks the chloro group.
6-Chloro-3-{2-oxoethyl}-1,3-benzothiazol-3-ium bromide: Lacks the isopropyl group.
Uniqueness
6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide is unique due to the presence of all three functional groups: the chloro group, the oxoethyl group, and the isopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
89059-24-5 |
|---|---|
Molekularformel |
C12H13BrClNO2S |
Molekulargewicht |
350.66 g/mol |
IUPAC-Name |
propan-2-yl 2-(6-chloro-1,3-benzothiazol-3-ium-3-yl)acetate;bromide |
InChI |
InChI=1S/C12H13ClNO2S.BrH/c1-8(2)16-12(15)6-14-7-17-11-5-9(13)3-4-10(11)14;/h3-5,7-8H,6H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LOBNKHIBZPWAPR-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)OC(=O)C[N+]1=CSC2=C1C=CC(=C2)Cl.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


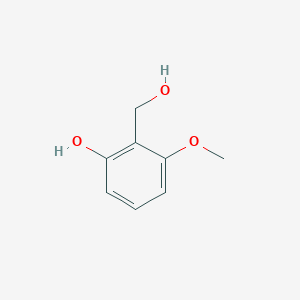
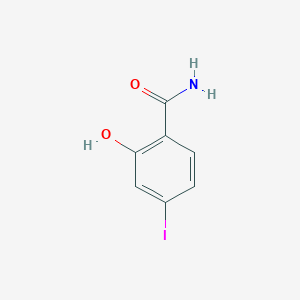
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B14151026.png)



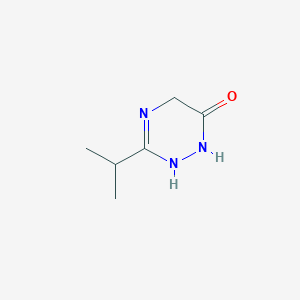
![3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14151055.png)
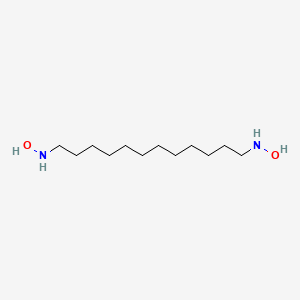
![2-[(Phenylselanyl)methyl]aniline](/img/structure/B14151063.png)
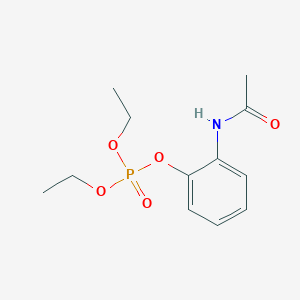
![1-{[2-(2,5-Dimethylphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14151073.png)
